3-Benzyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring, with a benzyl group attached at the third position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and structural similarities to other biologically active molecules. Its chemical structure can be denoted by the molecular formula and it is identified by the CAS number 908847-02-9. The compound's unique structure contributes to its diverse applications in scientific research, particularly in pharmacology and biochemistry.
3-Benzyl-1H-pyrrolo[2,3-c]pyridine falls under the classification of nitrogen-containing heterocycles, specifically within the pyrrole and pyridine families. These compounds are known for their varied biological activities, making them significant in drug discovery and development. The synthesis of this compound typically involves cyclization reactions that form the fused ring system from simpler precursors .
The synthesis of 3-Benzyl-1H-pyrrolo[2,3-c]pyridine generally involves several key steps:
3-Benzyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
The mechanism of action for 3-Benzyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific biological targets. It may act as an inhibitor for certain enzymes or receptors by binding to their active sites, thus blocking their activity. This interaction can lead to various pharmacological effects depending on the biological context and any modifications made to the compound. Research indicates that compounds within this class may exhibit anticancer, antiviral, and antimicrobial activities due to their ability to modulate biological pathways .
Relevant data from physicochemical analyses suggest that this compound adheres well to Lipinski's rule of five, indicating favorable drug-like properties for potential therapeutic applications .
3-Benzyl-1H-pyrrolo[2,3-c]pyridine has been explored for various applications in scientific research:
Bioisosteric modifications of the pyrrolo[2,3-c]pyridine core have proven instrumental in optimizing target engagement across multiple kinase families. By replacing the native nitrogen atom at position 2 with carbon or oxygen, researchers have generated diverse heterocyclic systems that maintain critical hydrogen-bonding patterns while improving metabolic stability. For instance, replacing the pyridine nitrogen with a carbon atom yields a pyrrolo[2,3-b]pyridine scaffold (7-azaindole), which enhances hinge-region interactions in maternal embryonic leucine zipper kinase (MELK) inhibition. Derivatives featuring this modification demonstrated IC₅₀ values of 16–32 nM against MELK, outperforming parent structures by forming dual hydrogen bonds with the kinase hinge region [3].
Similarly, pyrolo[2,3-d]pyrimidine scaffolds serve as effective adenine bioisosteres in cyclin-dependent kinase 2 (CDK2) inhibitors. Molecular hybridization studies integrated fragments from the drug pexidartinib into this scaffold, resulting in compound 12b (N-methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine). This derivative exhibited low-nanomolar inhibition (IC₅₀ = 3.2 nM) against colony-stimulating factor 1 receptor (CSF1R) due to optimal π-stacking interactions in the ATP-binding pocket [4]. The strategic positioning of nitrogen atoms in these bioisosteres allows for conserved interactions with kinase catalytic domains while modulating electronic properties for enhanced selectivity.
Table 1: Impact of Heterocyclic Core Modifications on Kinase Inhibition
Scaffold Type | Target Kinase | Best IC₅₀ | Key Interactions | |
---|---|---|---|---|
Pyrrolo[2,3-c]pyridine | Tubulin | 0.12 µM | Colchicine site H-bonds | |
Pyrrolo[2,3-b]pyridine | MELK | 16 nM | Hinge region H-bonds (Val26, Ala38) | |
Pyrrolo[2,3-d]pyrimidine | CSF1R | 3.2 nM | π-stacking (Phe697), salt bridge (Lys616) | |
Pyrrolo[2,3-c]pyrazole | CDK2/Cyclin A | 8 nM | Hydrophobic pocket occupancy (Ile10, Phe82) | [9] |
Conformational constraint through ring fusion or rigid spacers addresses the cis-olefin instability prevalent in combretastatin-inspired anticancer agents. By incorporating the 3-benzyl-1H-pyrrolo[2,3-c]pyridine core as a rigidified cis-amide bioisostere, researchers have stabilized the pharmacophoric conformation required for tubulin binding. This strategy proved critical in developing colchicine-binding site inhibitors (CBSIs), where the natural cis-olefin of combretastatin A-4 (CA-4) undergoes facile isomerization in vivo. The fused bicyclic system in compound 10t (6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) locks the benzyl-phenyl torsion angle at 15–25°, mimicking the bioactive conformation of CA-4 while resisting configurational drift [2].
The impact of conformational restriction extends beyond tubulin inhibition. In DNA-interactive agents, oxime-to-triazole substitutions enforce planarity through sp²-hybridized nitrogens, enhancing π-stacking with nucleobases. Pyrrolo[2,3-b]pyridine derivatives featuring triazole moieties at position 3 exhibited 5–10-fold improved DNA binding constants (K = 1.2–3.8 × 10⁵ M⁻¹) compared to flexible oxime analogs. Molecular dynamics simulations confirmed that rigidity reduces entropic penalties upon target binding, with restrained compounds maintaining <1.5 Å RMSD in DNA minor groove complexes over 100 ns trajectories [6].
Table 2: Conformational Restriction Effects on Biological Activity
Compound Class | Flexible Analog IC₅₀ | Rigidified Analog IC₅₀ | Target | Structural Basis | |
---|---|---|---|---|---|
Vinylogous CA-4 derivatives | 0.38 µM (HeLa) | 0.12 µM (HeLa) | Tubulin polymerization | Locked cis-amide conformation | [2] |
Oxime-functionalized azaindoles | 4.7 µM (MCF-7) | 0.61 µM (MCF-7) | DNA interaction | Planar triazole-enhanced stacking | [6] |
CDK2 inhibitors (linear) | 48 nM | 8 nM | CDK2/Cyclin A | Pyrazole constraint optimizing hydrophobic fit | [9] |
The benzyl moiety at position 3 serves as a versatile vector for modulating steric, electronic, and hydrophobic interactions with biological targets. Systematic variation of para-substituents on the benzyl ring reveals pronounced effects on antiproliferative potency:
The optimal substituent profile depends critically on the target class. For colchicine-binding site inhibitors, 3,4,5-trimethoxybenzyl analogs (e.g., 10t) achieve IC₅₀ = 0.12 µM against HeLa cells by mimicking the trimethoxyphenyl pharmacophore of CA-4. The methoxy groups form critical hydrogen bonds with Thrα179 and Asnβ349 residues in tubulin, as confirmed by crystallography [2]. Conversely, for kinase targets like MELK or CSF1R, nitrogen-containing heterocycles at the para position improve water solubility and form salt bridges with catalytic lysines. Compound 16h (featuring a pyrimidin-4-ylmethyl group) exhibited 98% MELK inhibition at 100 nM concentration due to a key interaction with Glu93 [3].
Ortho-substitution induces torsional strain that disrupts coplanarity between the pyrrolopyridine core and benzyl ring. This effect is particularly detrimental for DNA-intercalating agents, where a 15° torsional increase reduces binding constants by 40–60%. However, in allosteric kinase pockets, controlled non-planarity (20–30°) can improve selectivity by disfavoring binding to off-target kinases with narrower cavities [6].
Table 3: Benzyl Substitution Effects on Antiproliferative Activity
Substituent | Representative Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Target Engagement | |
---|---|---|---|---|---|
4-Indolyl | 10t | 0.12 | 0.21 | Tubulin polymerization inhibition (87% at 3 µM) | [2] |
3-Pyridyl | 12b | 0.08 | 0.15 | CSF1R occupancy (Kd = 2.4 nM) | [4] |
4-Cyanophenyl | 5k | 1.2 | 1.8 | DNA binding (ΔTm = 8.3°C) | [6] |
3,4,5-(OCH₃)₃ | 10i | 0.48 | 0.95 | Colchicine site competition (Ki = 38 nM) | [2] |
Comprehensive Compound Table
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